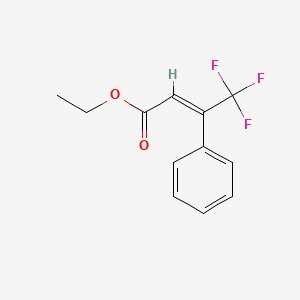![molecular formula C15H26N2O3 B13222100 Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13222100.png)
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has a molecular formula of C15H26N2O3 and a molecular weight of 282.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by a Prins cyclization reaction with but-3-en-1-ol in methanesulfonic acid . Another approach involves the use of sodium hydride and N,N-dimethylformamide (DMF) as solvents, followed by the addition of 1-chloromethylnaphthalene and tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate stands out due to its specific structural features and its potent inhibitory effects on the MmpL3 protein . Its unique combination of flexibility and limited degrees of freedom makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-9-6-15(7-10-17)11-12(18)5-8-16(15)4/h5-11H2,1-4H3 |
InChI Key |
CFVOSGKXIOQGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)

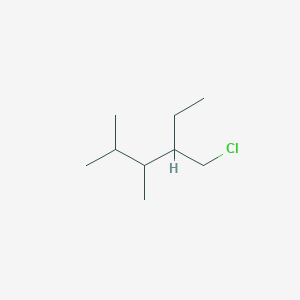


![tert-Butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13222047.png)
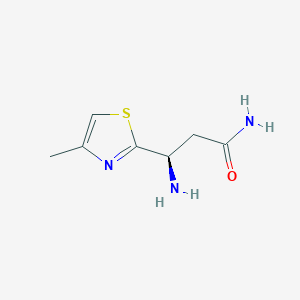
![5-Oxaspiro[3.5]nonan-8-ylhydrazine](/img/structure/B13222063.png)
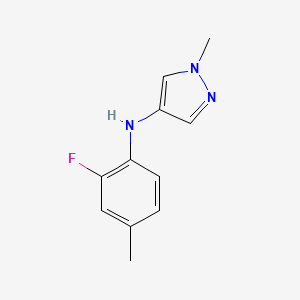
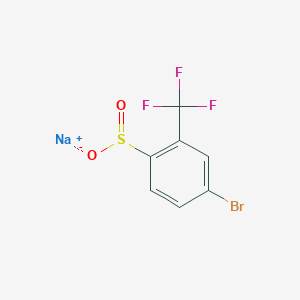
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)

![5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)
